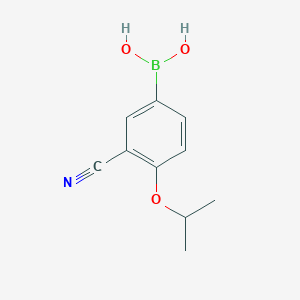

3-Cyano-4-isopropoxyphenylboronic acid

Beschreibung

Chemical Name: 3-Cyano-4-isopropoxyphenylboronic acid CAS Number: 1009303-59-6 Molecular Formula: C₁₀H₁₂BNO₃ Molecular Weight: 205.02 g/mol Purity: ≥97% (as per supplier specifications)

This compound features a phenyl ring substituted with a cyano (-CN) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position, along with a boronic acid (-B(OH)₂) functional group. The cyano group is strongly electron-withdrawing, which enhances the electrophilicity of the boronic acid, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its applications span pharmaceutical synthesis and materials science, particularly in constructing complex aryl-aryl bonds .

Eigenschaften

IUPAC Name |

(3-cyano-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-5,7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFIWVJZUSQMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677811 | |

| Record name | {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009303-59-6 | |

| Record name | {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-Cyano-4-isopropoxyphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often utilize advanced techniques like acoustic dispensing technology to create large libraries of boronic acid derivatives efficiently .

Analyse Chemischer Reaktionen

3-Cyano-4-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst, forming C-N or C-O bonds.

Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde, leading to the formation of substituted amines.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), copper catalysts (e.g., Cu(OAc)2), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The major products formed depend on the specific reaction and the reactants used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBNO

- Molecular Weight : 205.02 g/mol

- Functional Groups : Boronic acid, cyano group, isopropoxy substituent

The presence of the boronic acid functional group allows for participation in various coupling reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

3-Cyano-4-isopropoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction involves:

- Reactants : Boronic acid reacts with aryl halides.

- Catalysts : Typically palladium-based catalysts are used.

- Mechanism : The reaction proceeds through the formation of a tetrahedral intermediate, followed by transmetalation and reductive elimination to yield biaryl compounds .

Drug Development

The compound is noted for its role as an intermediate in the synthesis of complex organic molecules that can lead to the development of pharmaceutical agents. Its unique structural features may influence biological activity, making it a candidate for further investigation in drug design .

Material Science

In addition to its applications in drug synthesis, this compound can be employed in the development of novel materials due to its ability to form stable complexes with various substrates. This property is particularly useful in creating advanced polymers and composites .

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various synthetic pathways:

-

Case Study on Biaryl Synthesis :

- A study illustrated the successful use of this boronic acid in synthesizing biaryl compounds through Suzuki-Miyaura coupling, showcasing high yields and selectivity under optimized conditions.

- Development of Pharmacologically Active Compounds :

Safety Considerations

As with many organoboron compounds, safety precautions are essential when handling this compound. It is recommended to consult safety data sheets (SDS) for related compounds due to the lack of specific safety data available for this compound.

Wirkmechanismus

The mechanism of action of 3-Cyano-4-isopropoxyphenylboronic acid in catalytic reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This process facilitates the transfer of the organic group from boron to the metal, enabling subsequent coupling with other reactants . In biological systems, the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity and modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Comparison:

- Cyano (-CN): Strong electron-withdrawing group; increases boronic acid reactivity in cross-couplings by polarizing the C-B bond .

- Chloro (-Cl) : Moderately electron-withdrawing; offers balanced reactivity for couplings but may require harsher conditions compared to -CN .

- Fluoro (-F) : Highly electronegative but less polarizable than -Cl; enhances stability and alters regioselectivity in reactions .

Steric and Solubility Considerations:

- The branched isopropoxy group in this compound reduces solubility in polar solvents compared to linear alkoxy groups (e.g., propoxy) .

- Methoxy (-OCH₃) analogs (e.g., 3-Isopropoxy-4-methoxyphenylboronic acid) exhibit higher solubility in aqueous systems due to reduced hydrophobicity .

Commercial Availability and Purity

- The cyano derivative is supplied by Aladdin Scientific at 97% purity, while chloro and fluoro analogs from other suppliers achieve ≥98.8% purity, suggesting differences in synthesis scalability or stability .

- Propoxy vs. isopropoxy isomers (e.g., 3-Chloro-4-propoxyphenylboronic acid) share identical formulas but differ in steric profiles, impacting their utility in sterically demanding reactions .

Biologische Aktivität

3-Cyano-4-isopropoxyphenylboronic acid (CAS Number: 1009303-59-6) is an organoboron compound notable for its unique structural features, including a cyano group and an isopropoxy substituent on a phenyl ring. This compound is primarily recognized for its participation in Suzuki-Miyaura coupling reactions, which are pivotal in organic synthesis, particularly in the development of pharmaceuticals. However, its biological activity remains an area of active research.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BNO3. The presence of the boronic acid functional group allows it to form reversible covalent bonds with diols, which is significant for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H14BNO3 |

| CAS Number | 1009303-59-6 |

| Functional Groups | Cyano, Isopropoxy, Boronic Acid |

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, research on related arylboronic acids has shown promising activity against arenaviruses, indicating that structural modifications can significantly affect antiviral potency. The structure-activity relationship (SAR) studies suggest that the positioning and nature of substituents on the phenyl ring are crucial for enhancing biological activity .

Enzyme Inhibition

There is evidence suggesting that this compound may exhibit inhibitory effects on certain enzymes. For example, boronic acids have been reported to inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. The IC50 values for related compounds indicate that modifications to the boronic acid structure can enhance or diminish enzyme inhibition .

Case Studies

- Antiviral Studies :

- Enzyme Interaction Studies :

Research Findings Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Cyano-4-isopropoxyphenylboronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route starts with 4-isopropoxyphenylboronic acid (analogous to the structure in ), followed by nitrile introduction at the 3-position via cyanation reactions (e.g., using CuCN or Pd-catalyzed cross-coupling).

- Key Considerations : Ensure anhydrous conditions to prevent boronic acid hydrolysis. Monitor reaction progress via TLC or HPLC, as the cyano group may require protection during boronation steps .

Q. How should this compound be purified to achieve >95% purity?

- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for removing unreacted precursors. For trace impurities, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Confirm purity via H NMR and LC-MS .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to acute toxicity risks (oral/dermal/inhalation Category 4, per ). Store at 0–6°C under nitrogen to prevent oxidation. Avoid exposure to moisture to minimize boronic acid decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered substrates like this compound?

- Methodological Answer : Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd catalysts and mitigate steric hindrance from the isopropoxy group. Optimize base choice (e.g., CsCO) and solvent polarity (toluene/ethanol mixtures) to enhance coupling yields. Validate via kinetic studies and DFT modeling .

Q. How to resolve contradictions in hydrolysis stability data for cyano-substituted boronic acids?

- Methodological Answer : Perform controlled stability assays under varying pH (4–9) and temperature (25–60°C). Use B NMR to track boronic acid degradation. Conflicting literature may arise from differences in substituent electronic effects (e.g., electron-withdrawing cyano vs. isopropoxy groups); systematic comparative studies are advised .

Q. What strategies enable incorporation of this compound into covalent organic frameworks (COFs)?

- Methodological Answer : Leverage boronate ester formation under solvothermal conditions (e.g., 120°C in mesitylene/dioxane). Pair with diol-containing linkers (e.g., 1,4-benzenediboronic acid from ) to form crystalline networks. Characterize via PXRD and BET analysis to confirm porosity and stability .

Q. How does the electron-withdrawing cyano group influence cross-coupling reactivity compared to other substituents?

- Methodological Answer : The cyano group decreases electron density at the boron center, potentially accelerating transmetallation in Suzuki reactions. Compare kinetics with analogs (e.g., 4-isopropoxy-3-methylphenylboronic acid) using stopped-flow spectroscopy. Adjust catalyst loading (0.5–5 mol% Pd) to balance reactivity and side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.